ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter referred to as the target compound) is a structurally complex heterocyclic molecule featuring fused bicyclic systems, sulfur-containing moieties, and an ethyl carboxylate ester group. Its core structure comprises:
- A 6,7-dihydro-5H-cyclopenta[b]pyridine ring substituted with a cyano group at position 3 and a 2-thienyl group at position 2.
- A tetrahydro-1-benzothiophene scaffold linked via a sulfanyl-acetyl-amino bridge.
- An ethyl carboxylate group at position 3 of the benzothiophene ring.
Properties
IUPAC Name |
ethyl 2-[[2-[(3-cyano-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S3/c1-2-32-26(31)23-16-7-3-4-10-19(16)35-25(23)29-21(30)14-34-24-17(13-27)22(20-11-6-12-33-20)15-8-5-9-18(15)28-24/h6,11-12H,2-5,7-10,14H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJUVBDXRLSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(CCC4)C(=C3C#N)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the realm of anticancer and anti-inflammatory research. This article explores its biological activity based on available literature and studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C26H25N3O3S3
- Molecular Weight : 523.69 g/mol
- CAS Number : Not specified in the sources but can be identified through its molecular structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of multiple functional groups allows for diverse interactions within biological systems.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for tumor growth and metastasis.
- Receptor Modulation : It could act as a modulator for G protein-coupled receptors (GPCRs), impacting signaling pathways associated with cancer cell proliferation and survival .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:
- Case Study : A study published in Nature demonstrated that derivatives with similar structures exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism involved apoptosis induction through mitochondrial pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been investigated. Compounds containing thiophene rings have shown promise in reducing inflammatory markers in vitro.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of this compound.
Pharmacokinetics:
- Absorption : The lipophilicity due to multiple aromatic rings suggests good absorption characteristics.
- Metabolism : Likely metabolized by cytochrome P450 enzymes, common for many organic compounds.
- Excretion : Primarily through renal pathways; further studies are required to confirm specific metabolites.
Toxicology:
Limited toxicity data is available; however, preliminary studies indicate low toxicity profiles at therapeutic doses. Further comprehensive toxicological evaluations are necessary to ensure safety for human use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound can be compared to analogs based on shared functional groups, heterocyclic frameworks, or synthetic routes. Below is a detailed analysis:
Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylates
- Structural Similarities: Both compounds contain a thiophene ring substituted with an ethyl carboxylate group. A cyano group is present in the acrylamido side chain of these analogs, akin to the cyano group in the target compound’s cyclopenta[b]pyridine ring .
- Key Differences: The analogs lack the cyclopenta[b]pyridine and tetrahydrobenzothiophene systems, instead featuring simpler dimethylthiophene and substituted phenyl groups. The target compound’s sulfanyl-acetyl-amino bridge is absent in these analogs, replaced by a Knoevenagel condensation-derived acrylamido group.
- Biological Relevance: The analogs exhibit in vitro antioxidant activity (IC₅₀: 12–45 μM in DPPH assays) and in vivo anti-inflammatory effects (30–60% reduction in carrageenan-induced paw edema) . These activities suggest that the cyano and carboxylate groups may enhance electron-withdrawing properties, stabilizing reactive intermediates.
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
- Structural Similarities: Both compounds share a tetrahydrothieno-pyridine core and an ethyl carboxylate group.
- Key Differences: The analog includes a Boc-protected amine and lacks the cyclopenta[b]pyridine and sulfanyl-acetyl linkage.
- Physicochemical Properties :
MFR-a and Methylofuran Co-Factors
- Structural Similarities :
- Key Differences :
- Methylofuran features polyglutamate chains with formyl groups for one-carbon transfer, while the target compound lacks such functionalization.
- Functional Implications: Methylofuran derivatives participate in methanogenic pathways, whereas the target compound’s rigid bicyclic structure may favor enzyme active-site binding in therapeutic contexts .
Table 1: Structural and Functional Comparison
Methodological Considerations for Structural Analysis
The evidence highlights tools like SHELXL (for crystallographic refinement) and ORTEP-3 (for graphical representation) , which could resolve the target compound’s 3D conformation. Similarity coefficients (e.g., Tanimoto index) may quantify structural overlap with analogs, though the target compound’s complexity may limit direct comparisons .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
